3,4-dihydroquinolin-1(2H)-yl(2-methyl-3-nitrophenyl)methanone
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Overview
Description
3,4-Dihydroquinolin-1(2H)-yl(2-methyl-3-nitrophenyl)methanone is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroquinolin-1(2H)-yl(2-methyl-3-nitrophenyl)methanone typically involves the following steps:
Formation of the Quinoline Ring: This can be achieved through various methods such as the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis.
Substitution Reactions: Introduction of the 2-methyl-3-nitrophenyl group can be done through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
Methanone Formation: The final step involves the formation of the methanone group, which can be achieved through oxidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dihydroquinolin-1(2H)-yl(2-methyl-3-nitrophenyl)methanone depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure for many biologically active compounds.
2-Methyl-3-nitroaniline: A related compound with similar functional groups.
Methanone Derivatives: Compounds with similar carbonyl functional groups.
Uniqueness
3,4-Dihydroquinolin-1(2H)-yl(2-methyl-3-nitrophenyl)methanone is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.
Properties
CAS No. |
313960-82-6 |
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Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(2-methyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C17H16N2O3/c1-12-14(8-4-10-15(12)19(21)22)17(20)18-11-5-7-13-6-2-3-9-16(13)18/h2-4,6,8-10H,5,7,11H2,1H3 |
InChI Key |
GLDYMBRFMSTORH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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